molecular formula C21H19ClN2O4S B3205021 N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide CAS No. 1040639-17-5

N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide

Cat. No. B3205021
CAS RN: 1040639-17-5
M. Wt: 430.9 g/mol
InChI Key: BJSKTVZEMSDZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide (CMDSN) is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has been shown to inhibit the activity of several enzymes involved in these pathways, including AKT and ERK. N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide can inhibit cancer cell proliferation and induce apoptosis. In vivo studies have shown that N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide can inhibit tumor growth in animal models of cancer. N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurological disorders. N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has been shown to have anti-cancer and neuroprotective effects in vitro and in vivo, making it a promising candidate for further investigation. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide in lab experiments is its potential toxicity. Studies have shown that N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide can be toxic to normal cells at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide. One area of interest is the development of more potent and selective analogs of N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide for use as therapeutic agents. Another area of interest is the investigation of the molecular mechanisms underlying the anti-cancer and neuroprotective effects of N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide. Additionally, further studies are needed to determine the optimal dosing and administration of N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide for use in therapeutic applications.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has been investigated for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has neuroprotective effects and can improve cognitive function in animal models of these diseases.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-13-4-7-17(10-14(13)2)29(26,27)20-9-5-15(12-23-20)21(25)24-16-6-8-19(28-3)18(22)11-16/h4-12H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSKTVZEMSDZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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